1,3-Dichloro-5-nitro-2-nitrosobenzene

Description

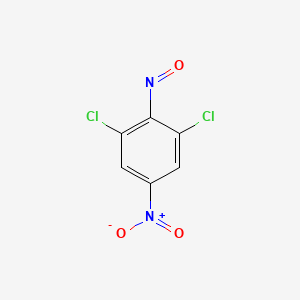

1,3-Dichloro-5-nitro-2-nitrosobenzene is a polysubstituted benzene derivative featuring two chlorine atoms at positions 1 and 3, a nitroso (-NO) group at position 2, and a nitro (-NO₂) group at position 5. Nitroso groups are known for their reactivity in coupling reactions and sensitivity to light/heat, distinguishing this compound from simpler nitro-substituted analogs.

Properties

Molecular Formula |

C6H2Cl2N2O3 |

|---|---|

Molecular Weight |

220.99 g/mol |

IUPAC Name |

1,3-dichloro-5-nitro-2-nitrosobenzene |

InChI |

InChI=1S/C6H2Cl2N2O3/c7-4-1-3(10(12)13)2-5(8)6(4)9-11/h1-2H |

InChI Key |

YHJOCOLOSPOFNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N=O)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: 1,3-Dichloro-5-nitro-2-nitrosobenzene can be synthesized through various methods. One notable approach involves the amination of 1,3-dihalo-2-nitrosobenzenes. For instance, 1,3-dichloro-2-nitrosobenzene reacts with amines to yield previously unknown nitrosobenzene derivatives containing alkylamino groups at positions 3 and 5 .

Industrial Production:: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides valuable insights into its preparation.

Chemical Reactions Analysis

1,3-Dichloro-5-nitro-2-nitrosobenzene participates in various chemical reactions:

Oxidation: It can undergo oxidation reactions.

Reduction: Reduction processes are also feasible.

Substitution: Substitution reactions occur, leading to the replacement of functional groups. Common reagents and conditions vary depending on the specific reaction. Major products formed from these reactions include derivatives with modified functional groups.

Scientific Research Applications

1,3-Dichloro-5-nitro-2-nitrosobenzene finds applications across scientific disciplines:

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for its potential biological activities.

Medicine: Studied for pharmacological properties.

Industry: Employed in the synthesis of other compounds.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

1-Chloro-2,4-dimethoxy-5-nitrobenzene (CAS 119-21-1)

- Molecular Formula: C₈H₈ClNO₄

- Molecular Mass : 217.61 g/mol

- Substituents: 1-Cl, 2/4-OCH₃, 5-NO₂.

- Key Differences: Replaces nitroso (-NO) with methoxy (-OCH₃) groups, enhancing solubility in polar solvents. The absence of nitroso reduces electrophilicity, making it less reactive in redox or coupling reactions compared to the target compound .

1,3-Dichloro-2-methyl-5-nitrobenzene (CAS 49254-48)

- Molecular Formula: C₇H₅Cl₂NO₂

- Molecular Mass : 206.02 g/mol

- Substituents: 1/3-Cl, 2-CH₃, 5-NO₂.

- Key Differences: Substitutes nitroso (-NO) with a methyl (-CH₃) group, increasing steric bulk but reducing electronic withdrawal.

5-Bromo-1-chloro-2-fluoro-3-nitrobenzene (CAS 1435806-75-9)

- Molecular Formula: C₆H₂BrClFNO₂

- Molecular Mass : 254.44 g/mol

- Substituents: 1-Cl, 2-F, 3-NO₂, 5-Br.

- Key Differences : Features multiple halogens (Cl, F, Br) and a nitro group but lacks nitroso. The halogen-rich structure enhances utility in cross-coupling reactions (e.g., Suzuki), while the absence of nitroso limits applications in diazotization .

1-Chloro-3-nitrobenzene (CAS 121-73-3)

- Molecular Formula: C₆H₄ClNO₂

- Molecular Mass : 157.55 g/mol

- Substituents: 1-Cl, 3-NO₂.

- Key Differences : Simpler structure with only two substituents. The lack of nitroso and second chlorine reduces molecular weight and steric hindrance, favoring use as a stable intermediate in bulk chemical synthesis .

Physical and Chemical Properties

| Compound | Melting Point | Reactivity | Stability |

|---|---|---|---|

| Target Compound (estimated) | ~80–100°C* | High (nitroso redox activity) | Sensitive to light/heat |

| 1,3-Dichloro-2-methyl-5-nitrobenzene | 63–64°C | Moderate (methyl steric hindrance) | Stable under standard conditions |

| 1-Chloro-3-nitrobenzene | 44–46°C | Low (simple substitution pattern) | Highly stable |

*Estimated based on analogs with similar halogen/nitro content.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.